molecular formula C6H7FN2O B2972141 3-Fluoro-6-methoxypyridin-2-amine CAS No. 1314975-01-3

3-Fluoro-6-methoxypyridin-2-amine

Cat. No.: B2972141
CAS No.: 1314975-01-3
M. Wt: 142.133
InChI Key: JTCXYPFBNJDAKT-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxypyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methoxypyridin-2-amine typically involves the introduction of a fluorine atom and a methoxy group onto a pyridine ring. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes such as the Suzuki-Miyaura coupling. This method is favored due to its efficiency, high yield, and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methoxypyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Fluoro-6-methoxypyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxypyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-methoxypyridin-2-amine is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-fluoro-6-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCXYPFBNJDAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314975-01-3
Record name 3-fluoro-6-methoxypyridin-2-amine
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